N-(biphenyl-4-ylcarbonyl)leucine
Description
N-(biphenyl-4-ylcarbonyl)leucine is a synthetic leucine derivative characterized by a biphenyl-4-ylcarbonyl group attached to the amino terminus of the leucine residue. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and peptide-based therapeutics. The biphenyl moiety may enhance binding affinity to hydrophobic pockets in target proteins, while the leucine backbone contributes to metabolic stability and bioavailability.
Properties
IUPAC Name |
4-methyl-2-[(4-phenylbenzoyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)12-17(19(22)23)20-18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGNUAXXLOXXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-ylcarbonyl)leucine typically involves the coupling of biphenyl-4-carbonyl chloride with leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-4-ylcarbonyl)leucine can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl-4-carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: N-(biphenyl-4-ylmethanol)leucine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(biphenyl-4-ylcarbonyl)leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used to study protein-ligand interactions and enzyme kinetics.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-ylcarbonyl)leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance the binding affinity of the compound to its target, while the leucine moiety can influence the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on N-(biphenyl-4-ylcarbonyl)leucine is sparse, comparisons can be drawn to structurally related compounds like N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine (JMV 390-1), a matrix metalloproteinase (MMP) inhibitor documented in the provided evidence . Below is a detailed analysis:
Structural and Functional Differences
| Feature | This compound | JMV 390-1 (CAS 148473-36-3) |
|---|---|---|
| Core Structure | Biphenyl-carbonyl-leucine | Benzyl-hydroxyamino-oxobutanoyl dipeptide (Ile-Leu) |
| Molecular Formula | Not available | C₂₃H₃₅N₃O₆ |
| Molecular Weight | Not available | 449.54 g/mol |
| Functional Groups | Biphenyl, carbonyl | Benzyl, hydroxyamino, oxobutanoyl, peptide bonds |
| Biological Activity | Hypothesized enzyme inhibition | Confirmed MMP inhibition (e.g., antitumor/anti-angiogenic effects) |
Key Research Findings
- JMV 390-1: This compound inhibits MMP-2 and MMP-9, enzymes involved in tumor metastasis and angiogenesis. Its dipeptide structure and hydroxyamino group are critical for chelating zinc in the MMP active site .
- This compound : The biphenyl group may enhance hydrophobic interactions with target proteins, but the absence of a zinc-binding group (e.g., hydroxamate in JMV 390-1) likely limits its efficacy as an MMP inhibitor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
